molecular formula C12H17BrClNO2 B3967721 3-(dimethylamino)propyl 2-bromobenzoate hydrochloride

3-(dimethylamino)propyl 2-bromobenzoate hydrochloride

Cat. No. B3967721
M. Wt: 322.62 g/mol
InChI Key: OELGDLQZCLUEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)propyl 2-bromobenzoate hydrochloride, also known as DMAB-HCl, is a chemical compound that is widely used in scientific research. It belongs to the class of quaternary ammonium compounds and is commonly used as a reagent in organic synthesis and as a biochemical tool in pharmacology and neuroscience research.

Scientific Research Applications

3-(dimethylamino)propyl 2-bromobenzoate hydrochloride has a wide range of scientific research applications, particularly in the fields of pharmacology and neuroscience. It is commonly used as a reagent in organic synthesis to introduce the quaternary ammonium group into molecules. In pharmacology research, this compound is used as a tool to study the interaction between drugs and their targets. It can be used to modify the charge and lipophilicity of drugs, which can affect their pharmacokinetic and pharmacodynamic properties. In neuroscience research, this compound is used as a tool to study the function of neurotransmitter transporters. It can be used to selectively block the uptake of neurotransmitters, which can help to elucidate the role of transporters in neurotransmission.

Mechanism of Action

3-(dimethylamino)propyl 2-bromobenzoate hydrochloride is a quaternary ammonium compound that can interact with biological membranes and proteins. It can act as a cationic surfactant, disrupting the structure and function of cell membranes. It can also interact with proteins, altering their conformation and function. In pharmacology research, this compound can act as a competitive inhibitor of drug transporters, blocking the uptake of drugs into cells. In neuroscience research, this compound can act as a non-selective blocker of neurotransmitter transporters, inhibiting the reuptake of neurotransmitters into presynaptic neurons.
Biochemical and Physiological Effects:
This compound can have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound can act as a mild surfactant, altering the membrane fluidity and permeability. At high concentrations, this compound can cause membrane disruption and cell death. In pharmacology research, this compound can affect the pharmacokinetic and pharmacodynamic properties of drugs, altering their absorption, distribution, metabolism, and excretion. In neuroscience research, this compound can affect the function of neurotransmitter transporters, altering the concentration and duration of neurotransmitter signaling.

Advantages and Limitations for Lab Experiments

3-(dimethylamino)propyl 2-bromobenzoate hydrochloride has several advantages and limitations for lab experiments. One advantage is its ability to modify the charge and lipophilicity of molecules, which can affect their pharmacokinetic and pharmacodynamic properties. Another advantage is its ability to selectively block the uptake of neurotransmitters, which can help to elucidate the role of transporters in neurotransmission. One limitation is its potential toxicity at high concentrations, which can affect cell viability and experimental outcomes. Another limitation is its non-specific binding to proteins and membranes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-(dimethylamino)propyl 2-bromobenzoate hydrochloride. One direction is to explore its potential as a drug delivery system, using its quaternary ammonium group to selectively target cells and tissues. Another direction is to investigate its potential as a biosensor, using its surfactant properties to detect changes in membrane structure and function. A third direction is to study its effect on the gut microbiome, as quaternary ammonium compounds have been shown to affect microbial growth and metabolism. Overall, this compound has a wide range of potential applications in scientific research, and further investigation is needed to fully understand its properties and potential.

properties

IUPAC Name

3-(dimethylamino)propyl 2-bromobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-14(2)8-5-9-16-12(15)10-6-3-4-7-11(10)13;/h3-4,6-7H,5,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELGDLQZCLUEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC(=O)C1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.